Dodecafluoropentane
Overview
Description
It is a liquid that boils at slightly over room temperature . Perflenapent has several biomedical applications, including its use as a propellant for pressurized metered dose inhalers, a gas core in microbubble ultrasound contrast agents, and in occlusion therapy via the conversion of nanometer liquid droplets into micrometer-sized gas microbubbles .
Mechanism of Action
Dodecafluoropentane, also known as Perfluoropentane or Perflenapent, is a fluorocarbon and the fluorinated analogue of pentane . It has several biomedical applications due to its unique properties .
Target of Action
It has been used in various biomedical applications, including as a propellant for pressurized metered dose inhalers, a gas core in microbubble ultrasound contrast agents, and in occlusion therapy via the conversion of nanometer liquid droplets into micrometer-sized gas microbubbles .
Mode of Action
It is known that this compound, in the form of 250 nm nanodroplets, can swell modestly to accept and carry large amounts of oxygen in the body at temperatures above 29 °C . Its small particle size allows oxygen delivery even into hypoxic tissue unreachable by erythrocytes .
Pharmacokinetics
It is known that this compound has a very short blood half-life of 145±017 minutes . The mean blood clearance is 78.5±24.9 ml/min/kg .
Result of Action
The result of this compound’s action is primarily related to its oxygen-carrying capacity. It has been used in pre-hospital resuscitation, where it was found to decrease ischemic stroke infarct volumes .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature. It swells to accept and carry oxygen at temperatures above 29 °C
Biochemical Analysis
Biochemical Properties
Dodecafluoropentane plays a significant role in biochemical reactions due to its unique properties. It is highly hydrophobic and lipophobic, allowing it to dissolve large volumes of gases. This characteristic makes it an excellent candidate for oxygen transport and delivery in various biomedical applications. This compound interacts with several biomolecules, including enzymes and proteins involved in oxygen transport and delivery. For instance, it has been used in the form of emulsions to enhance oxygenation in hypoxic tissues, thereby interacting with hemoglobin and other oxygen-carrying proteins .
Cellular Effects
This compound has been shown to influence various cellular processes. In studies involving glioblastoma multiforme, a type of brain tumor, this compound emulsion was used as a radiosensitizer, enhancing the effectiveness of radiotherapy by improving oxygenation in hypoxic tumor cells . Additionally, in a murine model of acute lung injury, this compound improved oxygen saturation and reduced inflammatory cell counts in bronchoalveolar lavage fluid . These effects suggest that this compound can modulate cell signaling pathways and gene expression related to oxygen transport and inflammatory responses.
Molecular Mechanism
The molecular mechanism of this compound involves its ability to dissolve and transport gases, particularly oxygen. When used in emulsions, this compound can enhance oxygen delivery to hypoxic tissues, thereby improving cellular respiration and reducing hypoxia-induced damage . This mechanism is particularly beneficial in conditions such as glioblastoma multiforme and acute lung injury, where improved oxygenation can enhance therapeutic outcomes. This compound’s interaction with oxygen-carrying proteins and its ability to form stable emulsions are key factors in its mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound emulsions can maintain their stability and effectiveness in oxygen delivery for extended periods. For example, in a murine model of acute lung injury, repeated administration of this compound emulsion resulted in sustained improvements in oxygen saturation over several hours . Additionally, the compound’s stability and degradation were monitored, showing that it remains effective in delivering oxygen without significant degradation over the course of the experiments .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In studies involving acute lung injury, different dosages of this compound emulsion were administered to mice, and the results showed dose-dependent improvements in oxygen saturation and reductions in inflammatory cell counts . Higher doses of this compound were associated with greater therapeutic effects, but also with an increased risk of adverse effects such as delayed radiation necrosis in glioblastoma patients . These findings highlight the importance of optimizing dosage to balance therapeutic benefits and potential risks.
Metabolic Pathways
This compound is not metabolized in the traditional sense, as it is a stable fluorocarbon compound. Instead, it is primarily excreted unchanged from the body. Its involvement in metabolic pathways is limited to its role in oxygen transport and delivery. This compound emulsions facilitate the transport of oxygen to hypoxic tissues, thereby supporting cellular respiration and metabolic processes that depend on adequate oxygen supply .
Transport and Distribution
This compound is transported and distributed within cells and tissues primarily through its emulsified form. When administered intravenously, this compound emulsion is distributed to various tissues, including the brain, lungs, liver, and kidneys . The compound’s ability to dissolve and transport oxygen allows it to enhance oxygenation in these tissues, particularly in hypoxic conditions. Studies have shown that this compound can accumulate in specific tissues, providing targeted oxygen delivery and therapeutic effects .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it can interact with oxygen-carrying proteins and other biomolecules involved in cellular respiration. Due to its hydrophobic and lipophobic nature, this compound does not readily cross cellular membranes but remains within the cytoplasmic compartment. This localization allows it to effectively deliver oxygen to mitochondria and other organelles involved in energy production .
Preparation Methods
Perflenapent can be synthesized through a process known as fluorination, where hydrogen atoms in pentane are replaced with fluorine atoms. This can be achieved using various fluorinating agents under controlled conditions. Industrial production methods often involve the use of electrochemical fluorination or direct fluorination techniques .
Chemical Reactions Analysis
Perflenapent is relatively inert due to the strong carbon-fluorine bonds. it can undergo certain reactions under specific conditions:
Oxidation: Perflenapent can be oxidized using strong oxidizing agents, although this is not common due to the stability of the carbon-fluorine bonds.
Reduction: Reduction reactions are also rare for perflenapent due to its stability.
Scientific Research Applications
Perflenapent has a wide range of scientific research applications:
Chemistry: Used as a solvent and in various chemical reactions due to its inert nature.
Biology: Utilized in biological studies as a contrast agent in ultrasound imaging.
Medicine: Employed in occlusion therapy and as a propellant in inhalers.
Industry: Used in the production of specialized materials and as a coolant in electronic devices
Comparison with Similar Compounds
Perflenapent is unique due to its high fluorine content and stability. Similar compounds include:
Perfluorohexane: Another fluorocarbon with similar properties but a longer carbon chain.
Perfluorobutane: A shorter-chain fluorocarbon with similar applications in imaging and as a solvent.
Perfluorooctane: Known for its use in electronic cooling and as a surfactant
Perflenapent stands out due to its optimal balance of boiling point, stability, and biomedical applications.
Properties
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5,5-dodecafluoropentane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5F12/c6-1(7,2(8,9)4(12,13)14)3(10,11)5(15,16)17 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJCBUSHGCBERSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)(F)F)(C(C(F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5F12 | |
Record name | Pentane, 1,1,1,2,2,3,3,4,4,5,5,5-dodecafluoro- | |
Source | NORMAN Suspect List Exchange | |
Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3046613 | |
Record name | Perflenapent | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3046613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Strem Chemicals MSDS] | |
Record name | Perfluoropentane | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/16468 | |
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CAS No. |
678-26-2 | |
Record name | Perfluoropentane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=678-26-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Perflenapent [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000678262 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Perflenapent | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11625 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Pentane, 1,1,1,2,2,3,3,4,4,5,5,5-dodecafluoro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Perflenapent | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3046613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dodecafluoropentane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.589 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PERFLENAPENT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/483AU1Y5CZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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